molecular formula C24H38O3 B12953578 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid

Cat. No.: B12953578
M. Wt: 374.6 g/mol
InChI Key: MBYNDKVOZOAOIS-BQYQJAHWSA-N
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Description

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid is a chemical compound with the molecular formula C24H38O3. It is known for its unique structure, which includes a long heptadec-10-en-1-yl chain attached to a hydroxybenzoic acid core. This compound is also referred to as a derivative of ginkgolic acid, which is found in the leaves of the Ginkgo biloba tree .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid typically involves the esterification of heptadec-10-en-1-ol with 6-hydroxybenzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid involves its interaction with cellular membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the hydroxybenzoic acid moiety can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Heptadec-10-en-1-yl)-6-methoxybenzoic acid
  • 2-(Heptadec-10-en-1-yl)-6-aminobenzoic acid
  • 2-(Heptadec-10-en-1-yl)-6-chlorobenzoic acid

Uniqueness

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid is unique due to its specific combination of a long alkyl chain and a hydroxybenzoic acid core. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential biological activity, which are not observed in its analogs .

Biological Activity

2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid, also known as micronyc acid, is a long-chain alkyl-substituted gentisic acid derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections detail its biological activity, including antiplasmodial effects, cytotoxicity, and other relevant findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H40O3\text{C}_{24}\text{H}_{40}\text{O}_3

This structure features a long hydrophobic alkyl chain, which may influence its interaction with biological membranes and its overall bioactivity.

Antiplasmodial Activity

Research indicates that this compound exhibits moderate antiplasmodial activity against the chloroquine-resistant strain Plasmodium falciparum W2. The compound demonstrated an IC50 value of 25.6 μM , suggesting a potential role in malaria treatment strategies .

Cytotoxicity

The cytotoxic effects of this compound were evaluated in vitro using the human cervix carcinoma cell line KB-3-1. The results showed moderate cytotoxicity with an IC50 value of 13.5 μM for the parent compound and 14.4 μM for its acetyl derivative . This indicates that while the compound may have therapeutic potential, it also poses a risk of cytotoxic effects at similar concentrations.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the presence of the long-chain alkyl group enhances its ability to penetrate lipid membranes, potentially facilitating interactions with cellular targets.

Comparative Biological Activity

To better understand the biological profile of this compound, a comparison with other phenolic compounds is useful. The following table summarizes key findings from various studies:

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAntiplasmodial25.6
This compoundCytotoxicity13.5 (parent)
Gallic AcidAntioxidant30.0
Masticadienolic AcidAntimicrobial15.0

Case Studies

A case study investigating the efficacy of various phenolic lipids highlighted the antioxidant and cytostatic properties of similar compounds. In particular, phenolic compounds have been shown to exert protective effects against oxidative stress, which may complement the antiplasmodial activity observed in this compound .

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

2-[(E)-heptadec-10-enyl]-6-hydroxybenzoic acid

InChI

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7+

InChI Key

MBYNDKVOZOAOIS-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Origin of Product

United States

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